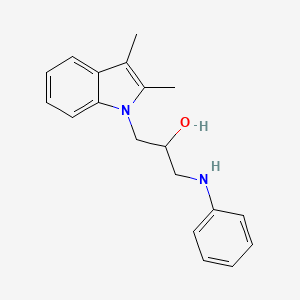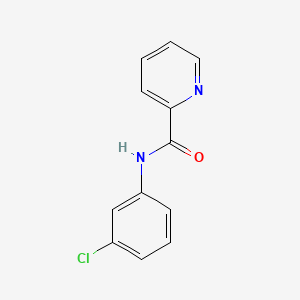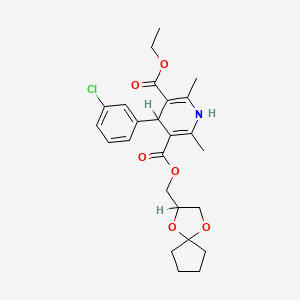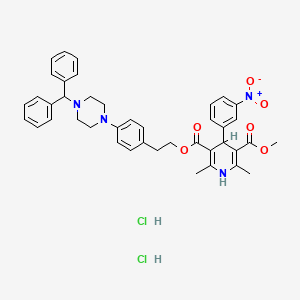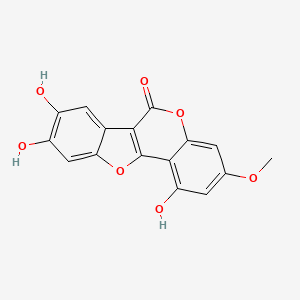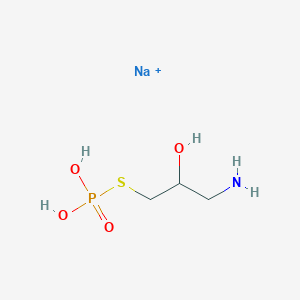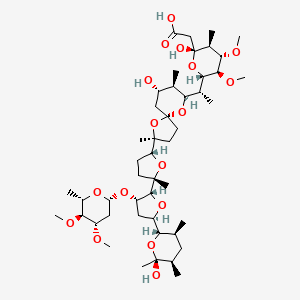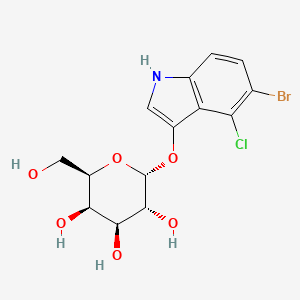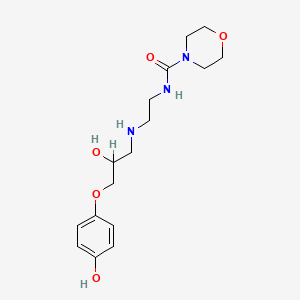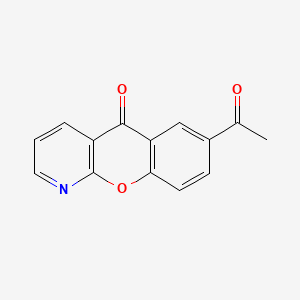
Y 9000
Descripción general
Descripción
Y 9000 is used for anti-allergic activity.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
El compuesto “7-acetil-5-oxo-5H-1benzopirano[2,3-b]piridina” se utiliza como bioquímico en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse en varios experimentos dentro de este campo.
Actividad Antialérgica
El compuesto “Y-9000” se ha estudiado por su actividad antialérgica . Las reacciones mediadas por IgE, como la anafilaxis cutánea pasiva homóloga (PCA) a las 48 horas y la broncoconstricción anafiláctica activa en ratas, se inhibieron de forma dependiente de la dosis mediante el tratamiento con “Y-9000”. Esto sugiere que “Y-9000” podría tener aplicaciones potenciales en el tratamiento de las reacciones alérgicas.
Inhibición de las Reacciones Mediadas por IgG
Además de sus efectos sobre las reacciones mediadas por IgE, “Y-9000” también inhibe las reacciones mediadas por IgG, como el asma anafiláctica en cobayas sensibilizadas pasivamente y la PCA heteróloga a las 4 horas en ratas . Esto amplía aún más sus posibles aplicaciones en inmunología y tratamiento de alergias.
Reacciones No Inmunológicas
También se ha descubierto que “Y-9000” inhibe las reacciones no inmunológicas en ratas, como la liberación de histamina tras una inyección intraperitoneal de dextrán, la reacción anafilactoide y el edema de la pata inducido por el dextrán, la clara de huevo o la carragenina . Esto sugiere que “Y-9000” podría tener una amplia gama de aplicaciones en el tratamiento de diversas afecciones inflamatorias.
Propiedades
IUPAC Name |
7-acetylchromeno[2,3-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDCOJTJFQANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202233 | |
| Record name | Y 9000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53944-40-4 | |
| Record name | Y 9000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y 9000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Y-9000 in inhibiting allergic reactions?
A: Y-9000 inhibits allergic reactions by preventing the release of allergic mediators from mast cells []. This mechanism is similar to disodium cromoglycate (DSCG), a known mast cell stabilizer. Research suggests that Y-9000 may also exert some of its anti-allergic effects through a stressor activity that stimulates the adrenal glands [].
Q2: Are there any differences in the administration routes of Y-9000 and DSCG?
A: Y-9000 effectively inhibited IgE-mediated reactions in rats when administered both intraperitoneally and orally []. In contrast, DSCG only showed efficacy through intraperitoneal administration []. This suggests that Y-9000 may offer greater flexibility in terms of administration routes compared to DSCG.
Q3: Does Y-9000 have any effect on non-immunological reactions?
A: Interestingly, research indicates that Y-9000 also inhibits certain non-immunological reactions in rats []. This includes suppressing histamine release triggered by dextran, as well as reducing paw edema induced by dextran, egg white, or carrageenin []. These findings suggest that Y-9000 may have a broader range of anti-inflammatory effects beyond its action on allergic pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
